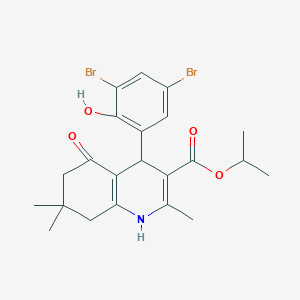![molecular formula C12H11F6IN2O B5117818 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea, also known as DASA-58, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It was first synthesized in 2007 by a team of researchers at the University of California, San Diego, and has since been studied extensively for its various applications.
Wirkmechanismus
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves its ability to bind to the Hsp90 protein, which is responsible for regulating the function of various other proteins in the body. By inhibiting the activity of Hsp90, this compound can disrupt the function of cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on the body. These include the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the suppression of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea in lab experiments is its specificity for the Hsp90 protein. This allows researchers to target specific pathways and processes in the body without affecting other areas. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea. One area of interest is its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, researchers are exploring the use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of new compounds based on the structure of this compound, which could have even greater therapeutic potential.
Synthesemethoden
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves the reaction of 4-iodophenyl isocyanate with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea has been studied for its potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research involves its use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein known as Hsp90.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6IN2O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-8-5-3-7(19)4-6-8/h3-6H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJMQXDFJBZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)




![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

